![molecular formula C14H11BrO2 B571347 2-(Benzyloxy)-3-bromobenzaldehyde CAS No. 120980-85-0](/img/structure/B571347.png)
2-(Benzyloxy)-3-bromobenzaldehyde
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Overview
Description
2-(Benzyloxy)-3-bromobenzaldehyde is a benzaldehyde derivative . It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .
Synthesis Analysis
The synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde involves enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole . This reaction forms the corresponding cyanohydrin carbonate .Molecular Structure Analysis
The molecular structure of 2-(Benzyloxy)-3-bromobenzaldehyde is complex and involves a benzaldehyde derivative that undergoes enantioselective cyanoformylation . Further analysis would require more specific data or computational modeling .Chemical Reactions Analysis
2-(Benzyloxy)-3-bromobenzaldehyde undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole . This reaction forms the corresponding cyanohydrin carbonate .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Benzyloxy)-3-bromobenzaldehyde include a molecular weight of 212.24 g/mol . It has a molecular formula of C14H12O2 . The compound has an XLogP3 of 3.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 4 rotatable bonds .Scientific Research Applications
Synthesis of Aryl Schiff Bases
2-(Benzyloxy)-3-bromobenzaldehyde can be used in the synthesis of aryl Schiff bases . For instance, a new benzyloxy containing ortho hydroxyl-substituted aryl Schiff base, trans 2-((2-(benzyloxy)benzylidene)amino)phenol (abbreviated as BBAP), was synthesized and characterized by 1H-, 13C-NMR and infrared spectroscopic techniques .
UV-Induced Benzyloxy Rotamerization
The compound BBAP, synthesized from 2-(Benzyloxy)-3-bromobenzaldehyde, was found to undergo UV-induced benzyloxy rotamerization . This is the first report on UV-induced conformational changes taking place in a benzyloxy fragment for a matrix-isolated compound .
Synthesis of Benzyl Ethers and Esters
2-Benzyloxy-1-methylpyridinium triflate, a compound related to 2-(Benzyloxy)-3-bromobenzaldehyde, is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . This article provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .
Synthesis of 2-(Benzyloxy)hydroquinone
2-Benzyloxyphenol, a compound related to 2-(Benzyloxy)-3-bromobenzaldehyde, is used in the synthesis of 2-(benzyloxy)hydroquinone .
Preparation of Sequential Polypeptides
2-Benzyloxyphenol is also used to prepare sequential polypeptides . These polypeptides have a wide range of applications in biological research and medicine.
Synthesis of Multidentate Chelating Ligands
2-Benzyloxyphenol is used as a reagent for the synthesis of multidentate chelating ligands . These ligands are important in coordination chemistry and biochemistry, as they can form multiple bonds with a single metal ion.
Safety and Hazards
When handling 2-(Benzyloxy)-3-bromobenzaldehyde, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . In case of ingestion, the mouth should be rinsed, but vomiting should not be induced .
Relevant Papers A paper titled “UV-Induced Benzyloxy Rotamerization in an Ortho OH-Substituted Aryl Schiff Base” discusses a new benzyloxy containing ortho hydroxyl-substituted aryl Schiff base, trans 2-((2-(benzyloxy)benzylidene)amino)phenol (abbreviated as BBAP), which was synthesized and characterized . Another paper titled “Preparation of Optically Active (S)-2-(Benzyloxy)propanal” discusses the synthesis of optically active ethyl (S)-2-(benzyloxy)propionate from ethyl (S)-lactate .
properties
IUPAC Name |
3-bromo-2-phenylmethoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCPOOYYSDHTPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702800 |
Source
|
Record name | 2-(Benzyloxy)-3-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-3-bromobenzaldehyde | |
CAS RN |
120980-85-0 |
Source
|
Record name | 2-(Benzyloxy)-3-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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